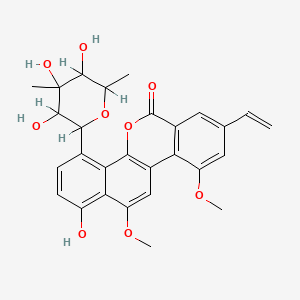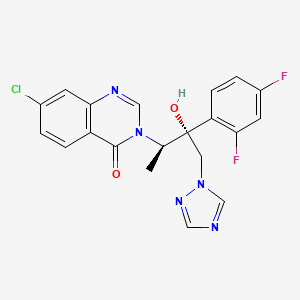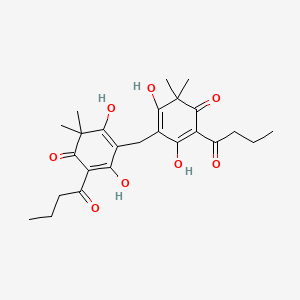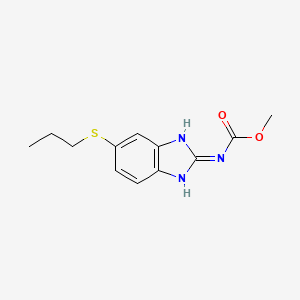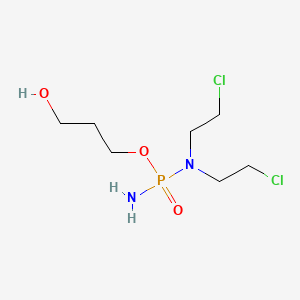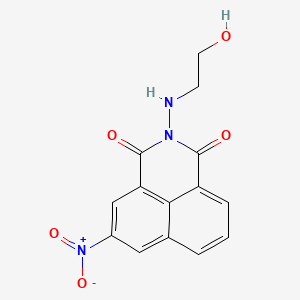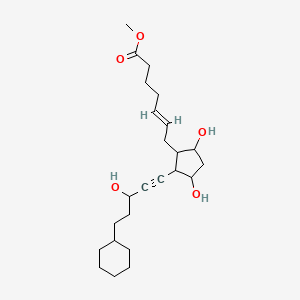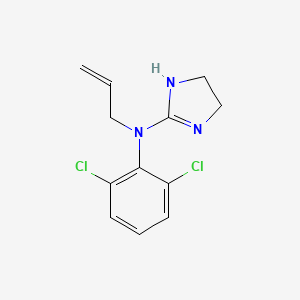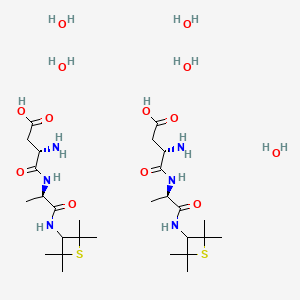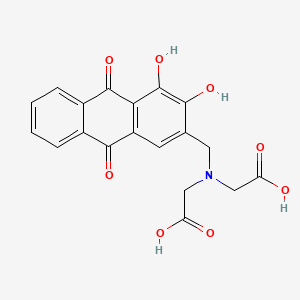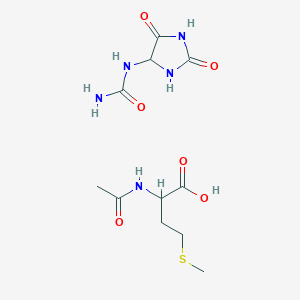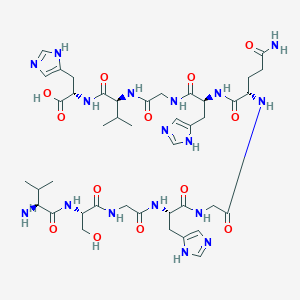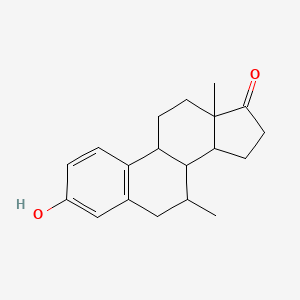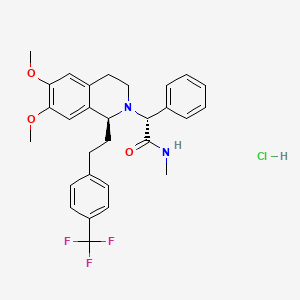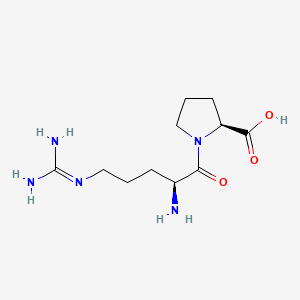
Arginylproline
描述
Arginylproline is a dipeptide composed of arginine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism .
Molecular Structure Analysis
The molecular weight of Arginylproline is 271.32 g/mol and its formula is C11H21N5O3 . It’s also known that Arginylproline is a dipeptide, which means it’s composed of two amino acids joined by a peptide bond .
Physical And Chemical Properties Analysis
Arginylproline has a molecular weight of 271.32 g/mol and its formula is C11H21N5O3 . The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance .
科学研究应用
Synthesis of Peptides
- Scientific Field : Organic Chemistry
- Application Summary : Arginylproline is used in the synthesis of peptides, specifically the tripeptide arginyl-arginylproline . This process involves the use of various condensing agents .
- Methods of Application : The synthesis begins with Nα-tert-Butoxycarbonyl-Nω-nitroarginine as the starting compound . The tripeptide is then synthesized using various condensing agents .
- Results or Outcomes : The synthesis results in the tripeptide arginyl-arginylproline. Some physicochemical characteristics of the tripeptide derivatives, such as melting point, angle of optical rotation, and elementary composition, are given . The structures of the compounds are identified using the 13C NMR method .
Plant Development
- Scientific Field : Plant Physiology
- Application Summary : Proline, a precursor for the biosynthesis of Arginylproline, plays an important role in plant growth and differentiation . It is a key determinant of many cell wall proteins that play pivotal roles in plant development .
- Methods of Application : Proline is synthesized from glutamate in plants . It is then used in the biosynthesis of Arginylproline .
- Results or Outcomes : Proline and its derivatives, including Arginylproline, have been found to play important roles in cell wall signal transduction cascades, plant development, and stress tolerance .
Arginine Metabolism and Nutrition
- Scientific Field : Biochemistry
- Application Summary : Arginylproline, as a derivative of arginine, may play a role in arginine metabolism and nutrition, which is crucial for growth, health, and disease .
- Methods of Application : Arginine, from which Arginylproline is synthesized, is produced from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Arginine degradation occurs via multiple pathways, producing various biologically important compounds .
- Results or Outcomes : Arginine is a nutritionally essential amino acid for spermatogenesis, embryonic survival, fetal and neonatal growth, as well as maintenance of vascular tone and hemodynamics . Dietary supplementation or intravenous administration of Arginine has been found to improve reproductive, cardiovascular, pulmonary, renal, gastrointestinal, liver and immune functions .
RNA Interference (RNAi) Research
- Scientific Field : Molecular Biology
- Application Summary : While the specific role of Arginylproline is not mentioned, it could potentially be involved in RNAi research, given its role in protein synthesis .
- Methods of Application : RNAi is a naturally occurring process that works to silence genes through the degradation of messenger RNA . Arginylproline, being a component of proteins, could potentially be involved in this process .
- Results or Outcomes : RNAi research has led to the development of a new class of powerful, gene-based therapies . These therapies have been approved by the U.S. Food and Drug Administration and have helped more than 5,000 patients in 2023 alone .
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJAALCCPOTJGB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178886 | |
| Record name | Arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Arginylproline | |
CAS RN |
2418-69-1 | |
| Record name | Arg-Pro | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



